Cas no 6738-06-3 (phenylethynylmagnesium bromide)

Phenylethynylmagnesium bromide is a Grignard reagent commonly used in organic synthesis for the introduction of phenylethynyl groups. This organomagnesium compound is highly reactive, enabling efficient carbon-carbon bond formation in reactions such as nucleophilic additions to carbonyl compounds or couplings with electrophiles. Its stability in ethereal solvents (e.g., THF or diethyl ether) facilitates controlled handling under inert conditions. The reagent is particularly valuable in the synthesis of alkynes, pharmaceuticals, and advanced materials. Typical applications include the preparation of arylacetylenes and conjugated systems. Proper storage under anhydrous conditions and inert atmosphere is essential to maintain reactivity. Handling requires standard Grignard reagent precautions due to its moisture and air sensitivity.
phenylethynylmagnesium bromide structure
6738-06-3 structure
Product name:phenylethynylmagnesium bromide
CAS No:6738-06-3
MF:C8H5BrMg
MW:205.334301710129
MDL:MFCD00134164
CID:965920
PubChem ID:24861923

phenylethynylmagnesium bromide Chemical and Physical Properties

Names and Identifiers

    • phenylethynylmagnesium bromide
    • 2-phenylethynylmagnesium bromide
    • 2-phenylethynyl-MgBr
    • Ph-acetyleneMgBr
    • phenylacetylenyl magnesium bromide
    • Phenylethynylmagnesium bromide solution
    • MDL: MFCD00134164
    • Inchi: InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q;;+1/p-1
    • InChI Key: KELYMAJHHHGLIW-UHFFFAOYSA-M
    • SMILES: [C]#CC1=CC=CC=C1.[Br-].[Mg+]

Computed Properties

  • Exact Mass: 203.94300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.9
  • Tautomer Count: 4
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.018 g/mL at 25 °C
  • Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • PSA: 0.00000
  • LogP: -1.37150
  • Color/Form: 1.0 M in THF
  • Solubility: Not determined

phenylethynylmagnesium bromide Security Information

phenylethynylmagnesium bromide Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

phenylethynylmagnesium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB570887-100 ml
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; .
6738-06-3
100 ml
€564.50 2024-04-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
357510-100ML
phenylethynylmagnesium bromide
6738-06-3
100ml
¥1855.21 2023-12-07
SHENG KE LU SI SHENG WU JI SHU
sc-236376-100 ml
Phenylethynylmagnesium bromide solution,
6738-06-3
100 ml
¥602.00 2023-09-05
abcr
AB570887-50 ml
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; .
6738-06-3
50 ml
€322.40 2024-04-16
abcr
AB570887-50ml
Phenylethynylmagnesium bromide, 1.0 M in 2-MeTHF; .
6738-06-3
50ml
€316.60 2025-03-19
abcr
AB570888-50 ml
Phenylethynylmagnesium bromide, 0.50 M in THF; .
6738-06-3
50 ml
€322.40 2024-04-16
A2B Chem LLC
AH20466-50ml
PHENYLETHYNYLMAGNESIUM BROMIDE
6738-06-3 0.50 M in THF
50ml
$236.00 2024-04-19
abcr
AB570888-100ml
Phenylethynylmagnesium bromide, 0.50 M in THF; .
6738-06-3
100ml
€598.30 2024-08-02
A2B Chem LLC
AH20466-100ml
PHENYLETHYNYLMAGNESIUM BROMIDE
6738-06-3 1.0 M in 2-MeTHF
100ml
$415.00 2024-04-19
abcr
AB570888-100 ml
Phenylethynylmagnesium bromide, 0.50 M in THF; .
6738-06-3
100 ml
€598.30 2024-04-16

Additional information on phenylethynylmagnesium bromide

Phenylethynylmagnesium Bromide: A Comprehensive Overview

Phenylethynylmagnesium bromide (CAS No. 6738-06-3) is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis. This compound, also referred to as phenylethynyl Grignard reagent, is widely utilized in the construction of complex organic molecules due to its unique reactivity and versatility. Recent advancements in synthetic methodologies have further highlighted its potential in addressing challenging synthetic targets.

The structure of phenylethynylmagnesium bromide consists of a phenylethynyl group (-C≡C-C₆H₅) bonded to magnesium bromide. This arrangement imparts the compound with distinctive electronic properties, making it an invaluable tool in the synthesis of aromatic and aliphatic compounds. The compound's ability to participate in nucleophilic additions, conjugate additions, and cross-coupling reactions has been extensively explored in recent studies.

One of the most notable applications of phenylethynylmagnesium bromide is in the synthesis of biologically active molecules. For instance, researchers have employed this reagent in the construction of natural product analogs, where its ability to facilitate enantioselective additions has proven invaluable. Recent studies have demonstrated its utility in the synthesis of polyaromatic hydrocarbons, which are critical components in materials science and electronics.

The synthesis of phenylethynylmagnesium bromide typically involves the reaction of phenylethyne (C₆H₅-C≡CH) with magnesium metal in an ether solvent. This process, known as the Grignard reaction, is a cornerstone of organic synthesis. The choice of solvent and reaction conditions significantly influences the stability and reactivity of the resulting Grignard reagent. Recent investigations have focused on optimizing these parameters to enhance yield and reproducibility.

In terms of reactivity, phenylethynylmagnesium bromide exhibits a high degree of nucleophilicity, enabling it to attack electrophilic sites such as carbonyl carbons and α,β-unsaturated carbonyl systems. Its participation in conjugate additions has been particularly advantageous for constructing six-membered transition states, which are often associated with favorable thermodynamics.

Recent research has also explored the use of phenylethynylmagnesium bromide in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the coupling of organoboron compounds with aryl halides or other electrophiles, facilitated by palladium catalysts. The ability of phenylethynylmagnesium bromide to act as a coupling partner has expanded its utility in synthesizing biaryl compounds with potential applications in pharmaceuticals and agrochemicals.

Moreover, advancements in asymmetric catalysis have further enhanced the versatility of phenylethynylmagnesium bromide. By employing chiral ligands or auxiliaries, researchers have achieved enantioselective syntheses that were previously challenging or impossible with traditional methods.

In conclusion, phenylethynylmagnesium bromide remains a cornerstone compound in organic synthesis due to its unique reactivity and adaptability. Its continued exploration across diverse synthetic landscapes underscores its importance as a tool for advancing chemical research and development.

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Amadis Chemical Company Limited
(CAS:6738-06-3)phenylethynylmagnesium bromide
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